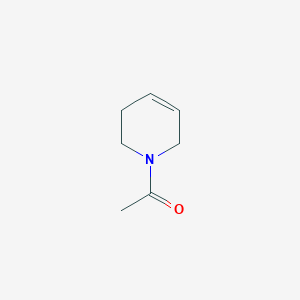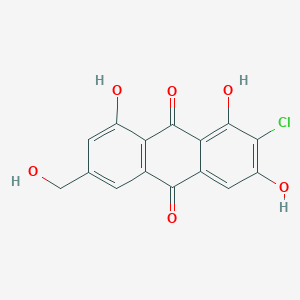
3-(sec-butoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole
Overview
Description
3-(sec-butoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a sec-butoxymethyl group at the 3-position, an iodine atom at the 4-position, and an isobutyl group at the 1-position of the pyrazole ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sec-butoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the sec-butoxymethyl group: This step involves the alkylation of the pyrazole ring at the 3-position using sec-butyl bromide or sec-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Iodination at the 4-position:
Introduction of the isobutyl group: The final step involves the alkylation of the pyrazole ring at the 1-position using isobutyl bromide or isobutyl chloride in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(sec-butoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution reactions: The iodine atom at the 4-position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the sec-butoxymethyl and isobutyl groups.
Coupling reactions: The iodine atom can participate in coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.
Major Products Formed
Substitution reactions: Products include azides, nitriles, and thiols.
Oxidation and reduction reactions: Products include alcohols, aldehydes, and carboxylic acids.
Coupling reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-(sec-butoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new drugs targeting specific biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(sec-butoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific biochemical pathways. The presence of the iodine atom and the sec-butoxymethyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(sec-butoxymethyl)-4-chloro-1-isobutyl-1H-pyrazole
- 3-(sec-butoxymethyl)-4-bromo-1-isobutyl-1H-pyrazole
- 3-(sec-butoxymethyl)-4-fluoro-1-isobutyl-1H-pyrazole
Uniqueness
3-(sec-butoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole is unique due to the presence of the iodine atom, which can participate in specific chemical reactions such as coupling reactions that are not as readily accessible with other halogens. Additionally, the sec-butoxymethyl group provides steric and electronic effects that can influence the compound’s reactivity and biological activity.
Properties
IUPAC Name |
3-(butan-2-yloxymethyl)-4-iodo-1-(2-methylpropyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21IN2O/c1-5-10(4)16-8-12-11(13)7-15(14-12)6-9(2)3/h7,9-10H,5-6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEYEFKDPQZXMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1I)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001163099 | |
| Record name | 1H-Pyrazole, 4-iodo-3-[(1-methylpropoxy)methyl]-1-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1856041-21-8 | |
| Record name | 1H-Pyrazole, 4-iodo-3-[(1-methylpropoxy)methyl]-1-(2-methylpropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1856041-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 4-iodo-3-[(1-methylpropoxy)methyl]-1-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


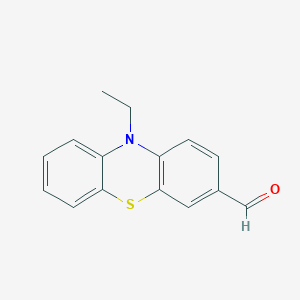
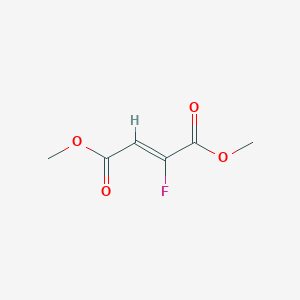
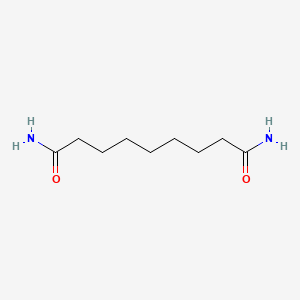

![2H-1-Benzopyran-2-one, 3,6-dinitro-4-[[2-(phenylamino)ethyl]thio]-](/img/structure/B1653445.png)
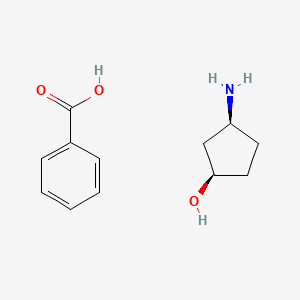
![Benzoic acid, 4-[[(2-hydroxy-5-nitrophenyl)methylene]amino]-](/img/structure/B1653448.png)
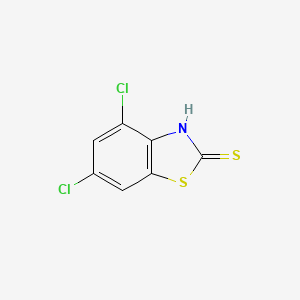
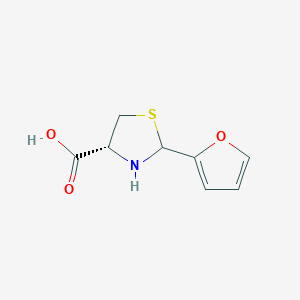
![Morpholine, 4-[(1-ethyl-2-methyl-1H-benzimidazol-5-yl)sulfonyl]-](/img/structure/B1653452.png)
![Piperidine, 1-[(1-ethyl-2-methyl-1H-benzimidazol-5-yl)sulfonyl]-](/img/structure/B1653453.png)
![N-[2-(Dimethylamino)ethyl]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B1653455.png)
